1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone
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Overview
Description
1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone is a complex organic compound that features a unique structure combining pyridine, indole, and thiophene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
Pyrimido[1,2-a]benzimidazoles: Noted for their pharmacological applications.
Uniqueness
1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone stands out due to its unique combination of pyridine, indole, and thiophene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N4OS |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[5-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C19H16N4OS/c1-12(24)16-4-5-17(25-16)15-9-18(23-19-14(15)6-8-21-19)22-11-13-3-2-7-20-10-13/h2-10H,11H2,1H3,(H2,21,22,23) |
InChI Key |
CATWGJUDQHTWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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